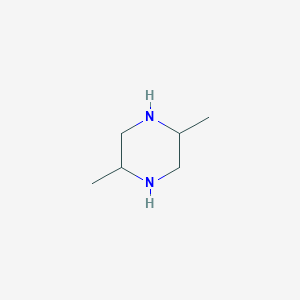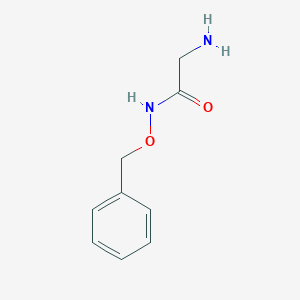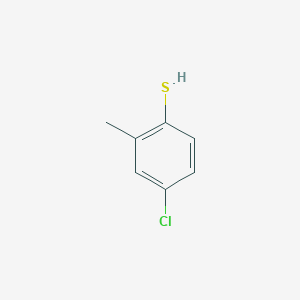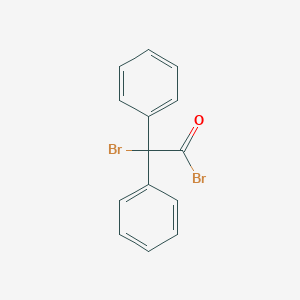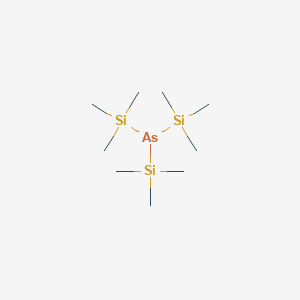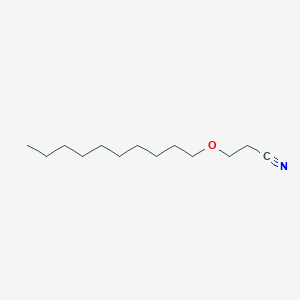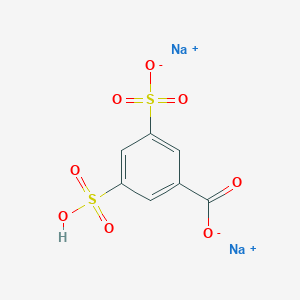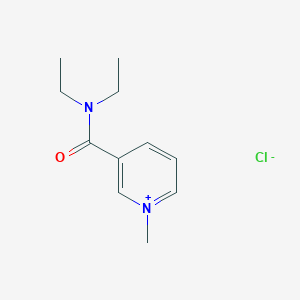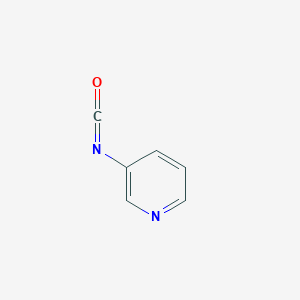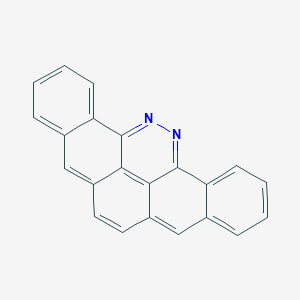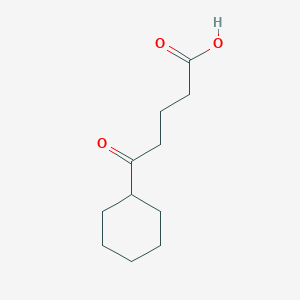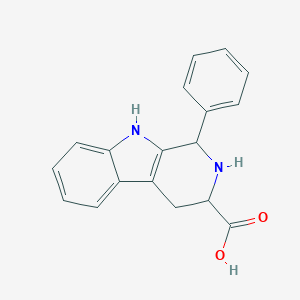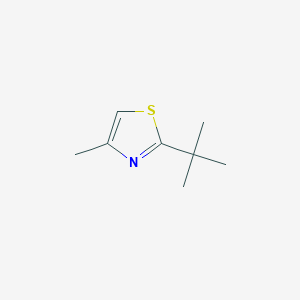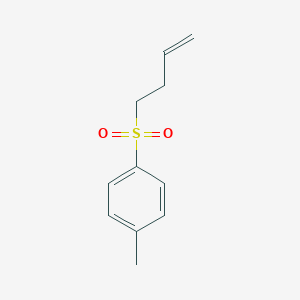
3-Butenyl p-tolyl sulphone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenyl p-tolyl sulphone, also known as PTS, is a chemical compound with the molecular formula C10H12O2S. It is a colorless, odorless, and crystalline solid that is widely used in scientific research. PTS has a unique chemical structure that makes it an important tool in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 3-Butenyl p-tolyl sulphone is not fully understood. However, it is believed that 3-Butenyl p-tolyl sulphone reacts with free radicals and other reactive oxygen species to form stable adducts. This reaction prevents the free radicals from damaging cellular components such as DNA, proteins, and lipids.
Efectos Bioquímicos Y Fisiológicos
3-Butenyl p-tolyl sulphone has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death in various cell types. 3-Butenyl p-tolyl sulphone has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. Additionally, 3-Butenyl p-tolyl sulphone has been shown to have anti-cancer properties in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Butenyl p-tolyl sulphone in lab experiments is its ability to react with a wide range of free radicals and other reactive oxygen species. This makes it a versatile tool for studying oxidative stress and its role in various diseases. However, one limitation of using 3-Butenyl p-tolyl sulphone is its relatively low solubility in water. This can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 3-Butenyl p-tolyl sulphone in scientific research. One direction is the development of new methods for the synthesis of 3-Butenyl p-tolyl sulphone and related compounds. Another direction is the use of 3-Butenyl p-tolyl sulphone in the study of the role of oxidative stress in aging and age-related diseases. Additionally, there is potential for the use of 3-Butenyl p-tolyl sulphone in the development of new therapies for diseases such as cancer and diabetes.
In conclusion, 3-Butenyl p-tolyl sulphone is a chemical compound with a unique chemical structure that makes it an important tool in the study of biochemical and physiological processes. Its ability to react with free radicals and other reactive oxygen species makes it a versatile tool for studying oxidative stress and its role in various diseases. While there are limitations to its use, there are also many future directions for the use of 3-Butenyl p-tolyl sulphone in scientific research.
Métodos De Síntesis
The synthesis of 3-Butenyl p-tolyl sulphone involves the reaction of p-toluenesulfonyl chloride with crotonaldehyde in the presence of a base. The product is then purified through recrystallization. The yield of 3-Butenyl p-tolyl sulphone is typically around 70-80%. The synthesis of 3-Butenyl p-tolyl sulphone is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-Butenyl p-tolyl sulphone is widely used in scientific research as a tool for studying biochemical and physiological processes. It is commonly used as a reagent for the detection of free radicals and other reactive oxygen species. 3-Butenyl p-tolyl sulphone can also be used to study the role of oxidative stress in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
17482-19-8 |
|---|---|
Nombre del producto |
3-Butenyl p-tolyl sulphone |
Fórmula molecular |
C11H14O2S |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
1-but-3-enylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3 |
Clave InChI |
KFKSUCUTIOURTG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC=C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CCC=C |
Sinónimos |
3-Butenyl p-tolyl sulphone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



